molecular formula C22H30O5 B13837697 20-HydroxymethylPrednisone(MixtureofDiastereomers)

20-HydroxymethylPrednisone(MixtureofDiastereomers)

Cat. No.: B13837697
M. Wt: 374.5 g/mol
InChI Key: BGNNNDQIXPRQCW-HSSWZHAFSA-N
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Description

20-HydroxymethylPrednisone (Mixture of Diastereomers) is a synthetic corticosteroid derivative. It is a racemic mixture, meaning it contains equal amounts of two diastereomers. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The preparation of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves several synthetic routes. One common method includes the hydroxymethylation of prednisone. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .

Chemical Reactions Analysis

20-HydroxymethylPrednisone (Mixture of Diastereomers) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

20-HydroxymethylPrednisone (Mixture of Diastereomers) has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of corticosteroids.

    Biology: It is used in biological research to study the effects of corticosteroids on cellular processes and pathways.

    Medicine: It is used in pharmacological research to develop new corticosteroid-based therapies and to understand the pharmacokinetics and pharmacodynamics of corticosteroids.

    Industry: It is used in the pharmaceutical industry for the development and testing of new drugs.

Mechanism of Action

The mechanism of action of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparison with Similar Compounds

20-HydroxymethylPrednisone (Mixture of Diastereomers) can be compared with other corticosteroid derivatives, such as:

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1

InChI Key

BGNNNDQIXPRQCW-HSSWZHAFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O

Origin of Product

United States

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